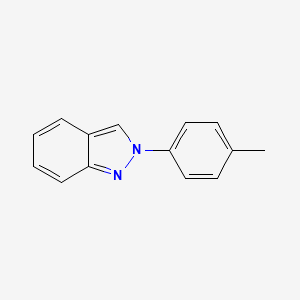

2-(p-Tolyl)-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3682-73-3 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-(4-methylphenyl)indazole |

InChI |

InChI=1S/C14H12N2/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15-16/h2-10H,1H3 |

InChI Key |

NLTYZIXSXVXCKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C3C=CC=CC3=N2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 P Tolyl 2h Indazole Systems

Reaction Pathways and Proposed Intermediate Formation

The functionalization of 2-(p-tolyl)-2H-indazole and related systems occurs through several distinct reaction pathways, often involving the formation of specific intermediates. One-pot, multi-component reactions are a common strategy for synthesizing the 2H-indazole core itself. For instance, a copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines (like p-toluidine), and sodium azide (B81097) proceeds through sequential C-N and N-N bond formations to yield the 2H-indazole structure. organic-chemistry.org Another approach involves the base-catalyzed C-H deprotonation of an azoxybenzene (B3421426) precursor, followed by cyclization to form the indazole ring. rsc.org The [3+2] dipolar cycloaddition of arynes with sydnones also provides a direct route to 2-aryl-2H-indazoles like the tolyl-substituted variant. nih.gov

Once formed, the C3 position of the this compound is a primary site for functionalization. In visible-light-driven decarboxylative coupling reactions with α-keto acids, a proposed pathway involves the generation of an acyl radical from the α-keto acid. acs.org This acyl radical then attacks the C3 position of the this compound, forming a crucial radical intermediate (Intermediate F in Figure 1). acs.org Subsequent hydrogen abstraction from this intermediate yields the final 3-acyl-2H-indazole product. acs.org

Figure 1: Proposed reaction pathway for the acylation of 2H-indazole. This figure illustrates a simplified mechanism where an acyl radical (A) attacks the 2H-indazole (1a) to form a radical intermediate (F), which then leads to the final product (3aa) after hydrogen abstraction.

Alternative pathways for functionalization include transition-metal-catalyzed C-H activation. Palladium and copper catalysts have been effectively used for the C-H arylation of 2H-indazoles with haloarenes. researchgate.net These reactions are believed to proceed through intermediates formed via concerted metalation-deprotonation or related C-H activation mechanisms. researchgate.netchim.it Furthermore, electrochemical methods enable functionalization through different intermediates. In the electrochemical phosphorothiolation of this compound, the reaction is thought to proceed via the anodic oxidation of both the indazole and the S-hydrogen phosphorothioate (B77711), generating radical intermediates that then couple. bohrium.com

Radical Mechanistic Studies in 2H-Indazole Transformations

Many modern synthetic methods for functionalizing this compound operate through radical-based mechanisms. These are often initiated by photoredox catalysis, electrochemistry, or thermal decomposition of radical precursors. bohrium.comresearchgate.netchemrxiv.org

A visible-light-induced decarboxylative coupling of 2H-indazoles with α-keto acids to form 3-acyl-2H-indazoles also proceeds through a radical process. acs.org Mechanistic studies indicate that an acyl radical is generated from the photo-excited α-keto acid, which then adds to the C3 position of the indazole ring. acs.orgchim.it

Electrochemical methods provide another avenue for generating radical species under controlled conditions. The dehydrogenative phosphorothiolation of this compound with O,O-diethyl S-hydrogen phosphorothioate is an electrolyte-free electrochemical process. bohrium.com Mechanistic investigations strongly suggest a radical-radical coupling pathway, where both starting materials are oxidized at the anode to form their respective radical intermediates, which then combine to form the final product. bohrium.com

Even reactions using more traditional reagents like potassium persulfate (K₂S₂O₈) have been shown to involve radical pathways. The K₂S₂O₈-mediated C3-formylation of this compound using DMSO as a C1 source is believed to proceed through a radical mechanism. researchgate.net The persulfate likely initiates the formation of a radical from DMSO, which then engages in the functionalization of the indazole. researchgate.net

Influence of Substituents on Reactivity Profile and Reaction Scope

The nature and position of substituents on both the N-phenyl ring and the indazole core of this compound systems significantly influence their reactivity and the scope of applicable reactions.

Electronic Effects: The electronic properties of substituents play a critical role. In the visible-light-promoted C3-trifluoromethylation, 2H-indazoles bearing electron-donating groups (like the methyl and methoxy (B1213986) groups on the N-phenyl ring) provided the desired products in good to very good yields. chemrxiv.org Conversely, substrates with electron-withdrawing groups resulted in poor yields, which is attributed to the decreased electron density at the C3 position of the indazole, making it less susceptible to attack by the electrophilic trifluoromethyl radical. chemrxiv.org In contrast, for C3-cyanomethylation, 2H-indazoles with either electron-donating (e.g., -OMe, -Me) or electron-withdrawing (e.g., -F, -Cl, -Br) groups on the indazole ring reacted efficiently. nih.gov Similarly, in Mn(III)-mediated C-H phosphorylation, substrates with halogen (-F, -Cl) or methoxy substituents on the indazole ring reacted effectively to give good yields of the phosphorylated products. nih.gov

Steric Effects: Steric hindrance is another key determinant of reaction efficiency. In the decarboxylative acylation with α-keto acids, a methyl group at the ortho-position of the N-phenyl ring (as in 2-(o-tolyl)-2H-indazole) led to significantly lower product yields compared to its meta- and para-substituted (e.g., this compound) counterparts. acs.orgnih.gov This suggests that steric bulk near the N2-position impedes the reaction. acs.org A similar trend was observed in trifluoromethylation reactions, where ortho-substituted substrates gave moderate yields due to steric hindrance. chemrxiv.org The alkylation of the indazole nitrogen is also known to be highly sensitive to steric effects from substituents at the C3 and C7 positions. thieme-connect.de

The tables below summarize the effect of substituents on the yield of various functionalization reactions of 2H-indazoles, with this compound often serving as a benchmark substrate.

Table 1: Effect of Substituents on Mn(III)-Mediated C3-Phosphorylation of 2-Aryl-2H-indazoles nih.gov

| Substrate (2-Aryl-2H-indazole) | Substituent on Indazole Ring | Yield (%) |

|---|---|---|

| This compound | None | 84 |

| 5-Fluoro-2-(p-tolyl)-2H-indazole | 5-Fluoro | 85 |

| 5-Methoxy-2-(p-tolyl)-2H-indazole | 5-Methoxy | 86 |

Table 2: Influence of N-Phenyl Substituents on Visible-Light-Driven C3-Acylation nih.gov

| N-Phenyl Substituent | Position | Yield (%) |

|---|---|---|

| p-Methyl (p-tolyl) | para | 60 |

| m-Methyl (m-tolyl) | meta | 65 |

| o-Methyl (o-tolyl) | ortho | 33 |

| Pyridin-2-yl | N/A | 47 |

Table 3: Effect of N-Aryl Substituents on C3-Trifluoromethylation Yield chemrxiv.org

| N-Aryl Group | Substituent Type | Yield (%) |

|---|---|---|

| p-Tolyl | Electron-Donating (-Me) | 83 |

| p-Methoxyphenyl | Electron-Donating (-OMe) | 85 |

| o-Tolyl | Electron-Donating (-Me) | 45 |

| p-Chlorophenyl | Electron-Withdrawing (-Cl) | 68 |

| p-Bromophenyl | Electron-Withdrawing (-Br) | 55 |

| p-Nitrophenyl | Strong Electron-Withdrawing (-NO₂) | Poor Yield |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 2-(p-Tolyl)-2H-indazole, providing unambiguous information about the carbon-hydrogen framework and the connectivity of atoms.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum reveals characteristic chemical shifts (δ) and coupling patterns.

The proton on the C3 carbon of the indazole ring appears as a singlet at approximately 8.30-8.37 ppm. thieme-connect.comrsc.org The protons of the benzo-fused ring of the indazole system typically appear as a complex multiplet or as distinct doublets and triplets between 7.08 and 7.81 ppm. thieme-connect.comrsc.org Specifically, the proton at the C7 position is often observed as a doublet of doublets or multiplet around 7.11 ppm. ijcce.ac.ir The protons of the p-tolyl group exhibit a classic AA'BB' system, appearing as two doublets in the aromatic region, typically around 7.77-7.81 ppm and 7.30-7.34 ppm. thieme-connect.comijcce.ac.ir The methyl group protons of the tolyl substituent give rise to a sharp singlet at approximately 2.42 ppm. rsc.orgijcce.ac.ir

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon skeleton of the molecule. The chemical shift of the C3 carbon is particularly diagnostic for the 2H-indazole isomer, appearing around δ 122.3-122.8 ppm, which distinguishes it from the corresponding 1H-indazole isomer where this carbon resonates at a much lower field (δ ~132-133 ppm). rsc.orgthieme-connect.de The carbons of the indazole and tolyl aromatic rings resonate in the typical downfield region of δ 117 to 150 ppm. rsc.orgijcce.ac.ir The methyl carbon of the tolyl group is observed at approximately 21.0-21.1 ppm. ijcce.ac.ir

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

When this compound is functionalized with heteroatoms like phosphorus or fluorine, heteronuclear NMR becomes an invaluable tool for characterization.

For instance, in the case of 2-(p-tolyl)-3-(trifluoromethyl)-2H-indazole , ¹⁹F NMR spectroscopy shows a characteristic signal for the CF₃ group at approximately -54.5 ppm. chemrxiv.org

For phosphorylated derivatives, such as diethyl(2-(p-tolyl)-2H-indazol-3-yl)phosphonate , ³¹P NMR spectroscopy reveals a signal around δ 4.82 ppm, confirming the presence and chemical environment of the phosphorus atom. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of this compound. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed. The experimentally determined mass is compared with the theoretically calculated mass for the chemical formula C₁₄H₁₂N₂. The close correlation between these values confirms the molecular formula with high confidence.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

This precise mass measurement unequivocally supports the elemental composition of C₁₄H₁₃N₂ for the protonated molecule. ijcce.ac.ir

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The spectrum displays several characteristic absorption bands. Aromatic C-H stretching vibrations are observed as weak bands above 3000 cm⁻¹ (e.g., 3054 cm⁻¹). thieme-connect.com The aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹ (e.g., 2915 cm⁻¹). thieme-connect.com The C=C and C=N stretching vibrations within the aromatic and indazole rings are found in the 1630-1450 cm⁻¹ region, with prominent peaks around 1627 cm⁻¹ and 1523 cm⁻¹. thieme-connect.com

Table 4: Key FT-IR Absorption Bands for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. Research on the photophysical properties of 2-aryl-2H-indazoles reveals that these compounds exhibit characteristic absorption bands in the UV region. researchgate.net The spectra are influenced by the solvent environment and the nature of substituents on the aromatic rings. researchgate.net The electronic properties and transitions, such as π → π* and n → π*, can be investigated both experimentally and through computational methods like Density Functional Theory (DFT). researchgate.net Studies involving iridium complexes of this compound also highlight its electronic behavior, noting shifts in the absorption spectra upon coordination to a metal center, which is indicative of its role as a ligand in modifying the electronic structure of the resulting complex. researchgate.net

Computational Chemistry and Theoretical Modelling of 2 P Tolyl 2h Indazole

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular properties of 2-(p-Tolyl)-2H-indazole. materialsciencejournal.orgresearchgate.net DFT methods, such as B3LYP, are frequently used in conjunction with various basis sets (e.g., 6-311G(d,p)) to optimize the molecular geometry and predict a wide array of properties. materialsciencejournal.orgresearchgate.net These calculations can determine structural parameters like bond lengths and angles, as well as electronic properties that govern the molecule's behavior. rsdjournal.orgmdpi.com

The application of DFT allows for the elucidation of the electronic structure, providing a basis for understanding the molecule's stability and reactivity. rsdjournal.org For instance, the optimized geometry reveals the most stable conformation of this compound, which is crucial for interpreting its spectroscopic data and predicting its interactions with other molecules. Furthermore, DFT calculations are instrumental in obtaining the energies of molecular orbitals, which are central to the analyses discussed in the subsequent sections. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of molecules. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can predict its susceptibility to electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for such reactions. For example, regions with a high HOMO density are prone to electrophilic attack, whereas areas with a high LUMO density are susceptible to nucleophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the electron-accepting ability. A lower LUMO energy indicates a greater propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher reactivity and lower kinetic stability, suggesting the molecule can be more easily excited. |

Topological Analysis (e.g., Electron Localization Function)

Topological analysis of scalar fields, such as the Electron Localization Function (ELF), provides a detailed picture of the chemical bonding within a molecule. semanticscholar.org ELF partitions the molecular space into regions, or basins, that correspond to atomic cores, covalent bonds, and lone pairs. semanticscholar.org This method offers a quantitative description of the nature of chemical bonds, going beyond the simple Lewis structure representation.

For this compound, an ELF analysis would reveal the precise nature of the bonds within the indazole and tolyl rings. It can quantify the degree of electron sharing in covalent bonds and the localization of non-bonding electrons. This information is valuable for understanding the electronic structure and stability of the molecule. The bifurcation points in the ELF analysis can also correlate with the orienting effects in electrophilic substitution reactions. semanticscholar.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and charge delocalization within a molecule. acadpubl.eu It transforms the calculated wave function into a set of localized orbitals that are consistent with the familiar concepts of bonding, lone pairs, and antibonding orbitals. The interactions between filled (donor) and empty (acceptor) orbitals are quantified, providing insight into the stabilization of the molecule. acadpubl.eu

Table 2: Key Interactions in NBO Analysis

| Interaction Type | Description | Potential Findings for this compound |

|---|---|---|

| π → π * | Interaction between a filled π-bonding orbital and an empty π*-antibonding orbital. | Indicates π-electron delocalization within the aromatic rings, contributing to aromaticity and stability. |

| n → π * | Interaction between a non-bonding (lone pair) orbital and an empty π*-antibonding orbital. | Reveals the delocalization of nitrogen lone pair electrons into the aromatic system, influencing the electronic properties and reactivity of the indazole ring. |

| σ → σ * | Interaction between a filled σ-bonding orbital and an empty σ*-antibonding orbital. | Highlights hyperconjugative effects, such as those involving the methyl group of the tolyl substituent, which can influence the stability and electronic distribution. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue represents areas of positive electrostatic potential (electron-poor). nih.gov

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the indazole ring, indicating their nucleophilic character and suitability for interactions with electrophiles. Conversely, positive potential regions, likely associated with the hydrogen atoms, would indicate sites susceptible to nucleophilic attack. This visual representation of reactivity is highly intuitive and aids in understanding the molecule's interaction with other chemical species. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.orgijpsr.com By identifying key molecular descriptors that correlate with a specific biological response, QSAR models can be used to predict the activity of new, untested compounds. nih.govfrontiersin.org

For derivatives of 2H-indazole, QSAR studies have been employed to explore their potential as antimicrobial or anti-inflammatory agents. nih.gov These studies typically involve calculating a wide range of molecular descriptors, including topological, electronic, and steric parameters. Statistical methods are then used to build a model that can predict the biological activity of new indazole derivatives, thereby guiding the design of more potent compounds.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. jocpr.commdpi.com This method is widely used in drug discovery to understand the binding mode of a potential drug molecule and to estimate its binding affinity. nih.govnih.govpensoft.net

In the context of this compound and its derivatives, molecular docking studies can be performed to investigate their potential as inhibitors of various enzymes or receptors. nih.govnih.gov By docking the indazole derivative into the active site of a target protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding. jocpr.com These insights are crucial for the rational design of new and more effective therapeutic agents based on the indazole scaffold. nih.govresearchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

Molecular Dynamics Simulations

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the molecular dynamics (MD) simulations of this compound. While computational methods such as Density Functional Theory (DFT) have been applied to various indazole derivatives to understand their electronic structure and properties, dedicated studies focusing on the dynamic behavior of this compound over time, which is the primary focus of MD simulations, are not publicly available at this time.

Research in the broader field of indazole chemistry has utilized computational approaches, including in silico studies, to investigate the properties and potential applications of related compounds. These studies, however, have largely centered on aspects other than molecular dynamics, such as molecular docking for biological activity assessment or quantum chemical calculations to elucidate reaction mechanisms.

Therefore, a detailed discussion of molecular dynamics simulations, including research findings and data tables for this compound, cannot be provided due to the absence of published research in this specific area. Further computational research would be necessary to generate and analyze the molecular dynamics of this compound.

Materials Science Applications and Advanced Functional Materials

Luminescent Properties and Optoelectronic Applications

The indazole ring system, particularly when substituted with aryl groups like p-tolyl, serves as an effective ligand in the creation of highly luminescent metal complexes. These complexes are at the forefront of research for new optoelectronic devices due to their excellent photophysical properties.

Iridium(III) complexes are renowned for their high phosphorescence quantum yields, a result of strong spin-orbit coupling induced by the heavy iridium atom. nih.govacs.org This allows for efficient harvesting of both singlet and triplet excitons, making them ideal candidates for emissive materials. nih.govnih.gov When 2-phenyl-2H-indazole derivatives, such as 2-(p-tolyl)-2H-indazole, are used as cyclometalating ligands, they form highly stable, luminescent iridium(III) complexes. researchgate.net

Research has demonstrated that iridium(III) complexes incorporating 2-phenyl-2H-indazole-based ligands can be highly effective yellow phosphorescent emitters. acs.orgresearchgate.net The electronic properties of the indazole ligand, modified by the p-tolyl group, in conjunction with carefully selected ancillary ligands, allow for the fine-tuning of the emission color and photophysical characteristics of the resulting complex. researchgate.net Theoretical and experimental studies show that the emission often originates from a mix of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions. researchgate.net The specific emission wavelength, quantum yield, and excited-state lifetime are dictated by the interplay between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be distributed across the iridium center and the ligands. researchgate.net

Table 1: Representative Photophysical Data for a Yellow-Emitting Iridium(III) Complex with a 2-Phenyl-2H-Indazole-Based Ligand

| Property | Value | Reference |

| Absorption λmax (nm) | ~375, ~450 | researchgate.net |

| Emission λmax (nm) | ~560 | researchgate.net |

| Photoluminescence Quantum Yield (ΦPL) | > 60% | nih.gov |

| Phosphorescence Lifetime (τ) | ~1-2 µs | researchgate.net |

| Emission Color | Yellow | acs.orgresearchgate.net |

The high efficiency of phosphorescent iridium(III) complexes makes them crucial components in the emissive layer of Organic Light-Emitting Devices (OLEDs). acs.org Complexes utilizing 2-phenyl-2H-indazole ligands have been successfully incorporated into OLEDs, demonstrating excellent performance characteristics. acs.orgbohrium.com

These materials have been used to fabricate highly efficient yellow OLEDs with external quantum efficiencies (EQE) reported to be over 25%. acs.orgacs.orgbohrium.com The performance of an OLED is critically dependent on the properties of the emissive dopant. The high photoluminescence quantum yield of the indazole-based iridium(III) complex translates directly into high electroluminescence efficiency in the final device. nih.gov The molecular structure of the complex also influences its thermal stability and film-forming properties, which are crucial for the longevity and reliability of OLEDs fabricated via vacuum deposition or solution-processing methods.

Table 2: Example Performance of an OLED Employing a 2-Phenyl-2H-Indazole-Based Iridium(III) Emitter

| Parameter | Achieved Value | Reference |

| Emitter Type | Phosphorescent | acs.org |

| Emission Color | Yellow | acs.org |

| Maximum External Quantum Efficiency (EQE) | > 25% | acs.orgbohrium.com |

| Maximum Current Efficiency (cd/A) | > 80 cd/A | researchgate.net |

| Maximum Power Efficiency (lm/W) | > 70 lm/W | researchgate.net |

| CIE Coordinates (x, y) | (~0.48, ~0.51) | N/A |

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govbohrium.com This effect is typically attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

The AIE properties are typically investigated by measuring the photoluminescence of the compound in solvent mixtures of varying fractions, such as tetrahydrofuran (B95107) (THF) and water. nih.govresearchgate.net A significant increase in fluorescence intensity is observed as the fraction of the poor solvent (water) increases, inducing molecular aggregation. nih.govescholarship.org

Table 3: Photophysical Properties of an Indazole-Based AIEgen in THF/Water Mixtures

| Water Fraction in THF (fw) | Photoluminescence (PL) Intensity | Emission Maximum (λem) | Observations | Reference |

| 0% | Very Low | ~410 nm | Molecularly dissolved, weak emission | nih.gov |

| 50% | Moderate | ~430 nm | Onset of aggregation | nih.govresearchgate.net |

| 90% | Very High | ~465 nm | Strong aggregation, intense fluorescence | nih.govresearchgate.net |

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their ordered pore structures, high surface areas, and tunable functionalities make them promising materials for various applications. researchgate.net

The indazole moiety has been successfully integrated into COF structures, demonstrating a powerful strategy for creating robust, functional frameworks. escholarship.orgresearchgate.net A key method for this integration is the post-synthetic modification of a pre-formed, crystalline imine-linked COF via the Cadogan reaction. escholarship.orgnih.govacs.org In this approach, a COF is first synthesized from building blocks containing o-nitroaryl groups. The resulting imine-linked COF (e.g., TPB-imine-COF) is then treated with a phosphine (B1218219) reagent, such as tributylphosphine. researchgate.net This induces an intramolecular reductive cyclization, converting the o-nitroaryl imine linkages into highly stable, irreversible indazole rings, yielding an indazole-linked COF (e.g., TPB-indazole-COF). escholarship.orgresearchgate.net

The transformation is confirmed by various characterization techniques. Powder X-ray diffraction (PXRD) confirms that the crystallinity of the framework is maintained after the chemical transformation. escholarship.org Fourier-transform infrared (FT-IR) spectroscopy shows the disappearance of the imine (C=N) and nitro (N-O) stretching bands and the appearance of new bands characteristic of the indazole ring. escholarship.org Solid-state NMR spectroscopy further verifies the change in the chemical environment of the carbon and nitrogen atoms upon cyclization. escholarship.org This synthetic route provides a novel way to create chemically stable COFs with the specific electronic and functional properties imparted by the 2-phenyl-2H-indazole system. escholarship.orgresearchgate.net

Table 4: Comparison of Precursor and Indazole-Linked COF Properties

| Property | Precursor COF (TPB-imine-COF) | Final COF (TPB-indazole-COF) | Reference |

| Linkage Type | Imine (Reversible) | Indazole (Irreversible) | escholarship.org |

| Key FT-IR Peak (cm⁻¹) | ~1620 (C=N stretch) | ~1380 (Indazole C-N stretch) | escholarship.org |

| Crystallinity (PXRD) | Crystalline | Crystalline | escholarship.org |

| Chemical Stability | Moderate | High | researchgate.net |

| Synthesis Method | Imine Condensation | Post-synthetic Cadogan Cyclization | escholarship.org |

Biological Activity and Medicinal Chemistry Research

Antimicrobial Activity Studies

Research into the antimicrobial properties of the 2H-indazole scaffold has revealed significant activity, particularly against various protozoan parasites. While broad-spectrum antibacterial activity is not a common feature of this class of compounds, certain derivatives have demonstrated noteworthy antifungal and potent antiprotozoal effects. nih.govpnrjournal.com

A key area of investigation has been a series of 2-phenyl-2H-indazole derivatives tested against intestinal and vaginal pathogens, including the protozoa Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, as well as the yeasts Candida albicans and Candida glabrata. nih.govpnrjournal.com In many cases, these compounds exhibited greater potency against the protozoan parasites than the reference drug, metronidazole. nih.govpnrjournal.com Although these studies did not report specific activity data for 2-(p-Tolyl)-2H-indazole, they established important structure-activity relationships. A consistent finding was that electron-withdrawing substituents on the 2-phenyl ring were favorable for enhancing antiprotozoal activity. nih.govresearchgate.net For instance, derivatives with 4-chlorophenyl and 4-(methoxycarbonyl)phenyl groups at position 2 were among the most active compounds identified. nih.govnih.gov

Conversely, the p-tolyl group possesses a methyl substituent, which is considered weakly electron-donating. Based on the established trend, it is inferred that the presence of the electron-donating p-tolyl group would likely result in lower antiprotozoal potency compared to analogues bearing electron-withdrawing groups. While many compounds in the series were largely inactive against tested bacterial strains like E. coli and S. enterica, some showed growth inhibition against C. albicans and C. glabrata. nih.gov

| Compound | Substituent (R) on 2-Phenyl Ring | Target Organism | Activity (IC₅₀ in µM) |

| Derivative 1 | -H (Unsubstituted Phenyl) | E. histolytica | 0.201 |

| G. intestinalis | 0.231 | ||

| T. vaginalis | 0.233 | ||

| Derivative 2 | 4-Cl (Electron-Withdrawing) | E. histolytica | <0.048 |

| G. intestinalis | 0.126 | ||

| T. vaginalis | 0.134 | ||

| Derivative 3 | 4-COOCH₃ (Electron-Withdrawing) | E. histolytica | <0.048 |

| G. intestinalis | 0.081 | ||

| T. vaginalis | 0.088 |

This table presents representative data for 2-phenyl-2H-indazole derivatives to illustrate structure-activity relationships. Data sourced from Pérez-Villanueva, J., et al. (2017). nih.gov

Anticancer and Antitumor Research

The indazole framework is a core component of several clinically approved anticancer drugs, including kinase inhibitors like Axitinib and Pazopanib. researchgate.net This has spurred extensive research into new indazole derivatives as potential antitumor agents. nih.govresearchgate.net

Kinase Inhibitory Potencies and Mechanisms

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov The indazole scaffold has been successfully utilized to develop potent inhibitors for a variety of kinases, including tyrosine kinases and serine/threonine kinases such as Pim kinase, Aurora kinases, and Bcr-Abl. nih.govnih.govsemanticscholar.org The development of these inhibitors often involves modifying the indazole core to achieve high potency and selectivity for the target kinase's ATP-binding site. nih.gov While the indazole class is well-established in this field, specific research detailing the kinase inhibitory activity of this compound is not extensively available in the reviewed scientific literature.

Apoptotic Antiproliferative Agent Investigations

Inducing apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. nih.gov Studies on various substituted indazole derivatives have demonstrated their ability to inhibit the proliferation of human cancer cell lines and trigger apoptosis. nih.govnih.gov For example, certain N-[6-indazolyl]arylsulfonamides have shown significant antiproliferative activity against ovarian and lung cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov These compounds were found to induce apoptosis in a dose-dependent manner and cause cell cycle arrest, suggesting interference with processes essential for cell division. nih.govnih.gov However, investigations specifically evaluating this compound as an apoptotic antiproliferative agent have not been prominently reported.

Anti-inflammatory Properties

The indazole moiety is found in established non-steroidal anti-inflammatory drugs (NSAIDs) like Benzydamine. pnrjournal.com Research has confirmed the anti-inflammatory potential of the 2H-indazole scaffold, with some studies focusing on the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. nih.govmdpi.com Selected 2,3-diphenyl-2H-indazole derivatives have been evaluated for in vitro inhibitory activity against human COX-2, demonstrating that this class of compounds can interact with key targets in the inflammation pathway. nih.gov Despite the known anti-inflammatory properties of the parent scaffold, specific data quantifying the anti-inflammatory effects or COX-2 inhibitory potential of this compound are not available in the cited literature.

Other Biological Activities (e.g., Anti-HIV, Antiarrhythmic, Antifungal, Anticonvulsant, Antioxidant)

The versatility of the indazole scaffold has led to its exploration for a wide range of other biological activities. researchgate.net Various indazole-containing compounds have been investigated for properties including:

Anti-HIV Activity: The indazole nucleus has been incorporated into molecules designed as potential HIV protease inhibitors. researchgate.net

Antiarrhythmic Activity: Certain indazole derivatives have been studied for their effects on cardiac ion channels. nih.gov

Antifungal Activity: As noted in the antimicrobial section, some 2H-indazoles show activity against pathogenic yeasts like Candida albicans. nih.govpnrjournal.com

Anticonvulsant Activity: The parent indazole compound has been shown to inhibit convulsions in several mouse models, suggesting a potential for central nervous system activity. acs.org

Antioxidant Activity: While not extensively studied for the indazole class, a related indole (B1671886) derivative featuring a p-tolyl group demonstrated some antioxidant potential, suggesting that such substituents might play a role in this activity. ijpsonline.com

Despite this broad scope of research for the general indazole class, specific studies focusing on the anti-HIV, antiarrhythmic, anticonvulsant, or antioxidant properties of this compound are limited.

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective drug candidates. For the 2-phenyl-2H-indazole series, SAR studies have yielded clear insights, particularly regarding antimicrobial activity. nih.govresearchgate.net

The molecular design of these derivatives has focused on the nature and position of substituents on the 2-phenyl ring. A key finding is that the electronic properties of the substituent significantly influence biological activity. nih.gov Research on the antiprotozoal effects of these compounds consistently shows that potent activity is associated with the presence of electron-withdrawing groups (EWGs) at the para, meta, or ortho positions of the 2-phenyl ring. nih.govresearchgate.net Groups such as chloro (-Cl), methoxycarbonyl (-COOCH₃), and trifluoromethyl (-CF₃) have been shown to enhance potency against parasites like E. histolytica and G. intestinalis. nih.gov

In contrast, the this compound molecule contains a methyl group in the para position. The methyl group is a classic electron-donating group (EDG) through inductive and hyperconjugation effects. Based on the established SAR, the presence of this electron-donating group would be expected to result in significantly lower antiprotozoal activity compared to analogues bearing strong electron-withdrawing groups. nih.gov This highlights a critical principle in the molecular design of this series: to achieve high antimicrobial potency, functional groups that decrease electron density on the phenyl ring are preferred.

Interaction with Specific Molecular Targets and Enzyme Inhibition

Research data detailing the specific molecular targets and enzyme inhibition profile of this compound is not extensively available in the public domain. While the broader class of 2H-indazole derivatives has been investigated for various biological activities, including enzyme inhibition, specific studies focusing solely on the 2-(p-tolyl) substituted variant are not prominently reported in the available scientific literature.

Studies on structurally related 2-aryl-2H-indazole compounds have indicated potential interactions with various enzymes. For instance, certain derivatives of 2-phenyl-2H-indazole-7-carboxamide have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP). Similarly, other 2,3-diphenyl-2H-indazole derivatives have been evaluated for their inhibitory activity against cyclooxygenase-2 (COX-2). However, these findings are specific to molecules with additional functional groups and different substitution patterns, and the data cannot be directly extrapolated to this compound.

To provide a comprehensive understanding of the molecular interactions of this compound, dedicated biochemical and pharmacological studies would be required. Such research would involve screening the compound against a panel of enzymes and receptors to identify potential binding partners and quantify its inhibitory or modulatory effects. The absence of such specific data in the current body of literature precludes a detailed discussion and the presentation of a data table on the molecular targets and enzyme inhibition of this compound.

Future Research Directions and Translational Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of 2H-indazoles, including 2-(p-tolyl)-2H-indazole, has traditionally relied on methods that can be harsh and inefficient, such as the Cadogan cyclization, which often requires high temperatures and excess phosphorus reagents. researchgate.netacs.org The future of synthesizing this scaffold lies in the adoption of green chemistry principles to develop more sustainable and atom-economical routes.

Recent advancements have demonstrated the potential of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, which facilitate the one-pot, three-component synthesis of 2H-indazoles from readily available starting materials. acs.org These methods offer significant advantages, including the use of greener solvents like polyethylene (B3416737) glycol (PEG), ligand-free and base-free conditions, and the potential for catalyst recycling. acs.orgorganic-chemistry.org Another promising frontier is the use of visible light as a clean energy source to drive reactions, enabling metal-free deoxygenative cyclizations and functionalizations under mild conditions. nih.gov Such photo-organic methods eliminate the need for noble metal catalysts and harsh reagents, aligning with the goals of sustainable chemistry. nih.gov

Future research will likely focus on:

Expanding Catalyst Systems: Developing novel, inexpensive, and recyclable catalysts from earth-abundant metals or even metal-free organocatalysts to replace precious metal systems.

One-Pot and Tandem Reactions: Designing sophisticated one-pot syntheses that combine multiple steps to reduce solvent waste, purification efforts, and reaction time, thereby maximizing atom economy. acs.orgacs.org Visible-light-mediated heterodifunctionalization of alkynylazobenzenes represents a strategy with perfect atom economy for creating 2H-indazole skeletons. acs.org

| Approach | Key Features | Advantages | Representative Research Focus |

|---|---|---|---|

| Traditional (e.g., Cadogan) | High temperatures (>150 °C), excess phosphite (B83602) reagents. researchgate.netacs.org | Robust and well-established. | Improving yields and substrate scope under harsh conditions. |

| Heterogeneous Catalysis | Supported copper oxide nanoparticles (CuO@C). acs.org | Recyclable catalyst, green solvents (PEG-400), ligand- and base-free. acs.org | Developing new supported catalysts for enhanced activity and selectivity. |

| Photochemical Synthesis | Visible light-induced reactions, metal- and oxidant-free. nih.gov | Uses a clean energy source, mild conditions, high functional group tolerance. nih.gov | Designing self-catalyzed energy transfer processes to eliminate external photosensitizers. nih.gov |

| Electrochemical Synthesis | Oxidation-induced cyclization without external chemical oxidants. organic-chemistry.org | Avoids stoichiometric oxidants, high regioselectivity. organic-chemistry.org | Optimizing electrode materials and reaction conditions for broader applicability. |

Advanced Mechanistic Elucidation of Novel Transformations

A deep and accurate understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. For 2H-indazole synthesis, classical mechanisms like the Cadogan reaction have been widely accepted to proceed via nitrene intermediates formed through exhaustive deoxygenation. researchgate.net However, recent studies have challenged this long-held view.

Groundbreaking research has provided direct evidence for competent oxygenated intermediates, specifically 2H-indazole N-oxides, in both the Cadogan and the related Davis-Beirut reactions. researchgate.net The isolation and characterization of these N-oxides, using techniques such as X-ray crystallography and computational NMR, suggest that non-nitrene pathways are viable. researchgate.net This discovery opens the door to developing milder synthetic routes by controlling these reactive intermediates, potentially enabling formal Cadogan cyclizations at room temperature. researchgate.net

Future research in this area should prioritize:

In-situ Spectroscopy: Employing advanced spectroscopic techniques (e.g., rapid-injection NMR, stopped-flow IR) to observe and characterize transient intermediates in real-time.

Computational Modeling: Using high-level density functional theory (DFT) calculations to map out complete reaction energy profiles, compare competing pathways (e.g., nitrene vs. non-nitrene), and predict the influence of substituents and catalysts.

Isotope Labeling Studies: Conducting experiments with isotopically labeled substrates (e.g., ¹⁵N, ¹⁸O) to definitively trace the fate of atoms throughout the reaction sequence and validate proposed mechanisms.

| Mechanistic Pathway | Proposed Key Intermediate | Supporting Evidence | Implication for Synthesis |

|---|---|---|---|

| Classical Nitrene Pathway | Aryl-nitrene. | Widely accepted historical model for reductive cyclizations of nitroaromatics. researchgate.net | Requires harsh, strongly deoxygenating conditions. |

| Non-Nitrene Pathway | 2H-indazole N-oxide. researchgate.net | Direct isolation and characterization of N-oxide intermediates; successful deoxygenation to 2H-indazoles under milder conditions. researchgate.net | Enables the design of lower-temperature reactions by targeting the N-oxide intermediate. |

| Radical Pathway | Acyl or other radical species. | Observed in certain C3-functionalization reactions of the 2H-indazole core. organic-chemistry.org | Allows for novel functionalizations not accessible through ionic pathways. |

Exploration of Expanded Materials Applications

While the 2H-indazole scaffold, including this compound, is primarily recognized for its prevalence in medicinal chemistry, its inherent electronic and photophysical properties suggest significant, yet largely untapped, potential in materials science. researchgate.netacs.org Nitrogen-containing heterocycles are fundamental components in the development of functional organic materials. The indazole ring system is a 10 π-electron aromatic structure, analogous to indole (B1671886), which is a common motif in materials science. researchgate.net

Some 2-aryl indazoles are known to possess interesting spectrophotometric and fluorescent properties, which are prerequisites for applications in organic electronics. acs.orgresearchgate.net These properties could be harnessed for the development of:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and potential for high triplet energy make the 2H-indazole scaffold a candidate for host materials in phosphorescent OLEDs, similar to how carbazole (B46965) derivatives are widely used. mdpi.com

Organic Photovoltaics (OPVs): As electron-rich systems, indazole derivatives could be explored as donor materials in bulk heterojunction solar cells.

Chemical Sensors: The fluorescence of certain indazole derivatives could be modulated by the presence of specific analytes, forming the basis for novel chemosensors.

Future research is critically needed to bridge this gap. A systematic investigation into the fundamental photophysical properties of this compound and a library of its derivatives is the necessary first step. This would involve characterizing their absorption spectra, fluorescence quantum yields, and excited-state lifetimes to build a foundational understanding of their potential as functional organic materials.

Deeper Understanding of Biological Target Interactions and Structure-Activity Relationships

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology. nih.govingentaconnect.comrsc.org The future of this compound in drug discovery depends on a more profound understanding of its interactions with biological targets and the precise mapping of its structure-activity relationships (SAR).

Studies on various 2-phenyl-2H-indazole derivatives have revealed that substituents on the phenyl ring significantly influence biological activity. For instance, in the context of antiprotozoal agents, electron-withdrawing groups on the 2-phenyl ring were found to enhance potency. Computational tools like pharmacophore modeling and virtual screening are becoming indispensable for identifying potential biological targets and rationally guiding the design of more potent and selective inhibitors. ingentaconnect.com

Translational perspectives in this domain will be driven by:

Target Identification: Using chemoproteomics and other unbiased screening methods to identify the specific protein targets of this compound and its bioactive derivatives.

Co-crystal Structure Analysis: Obtaining X-ray crystal structures of indazole derivatives bound to their protein targets to visualize the precise binding interactions and provide a definitive blueprint for rational drug design.

Systematic SAR Studies: Synthesizing and testing curated libraries of analogues to systematically probe the effects of substitution at every position of the indazole and p-tolyl rings, leading to a comprehensive understanding of the SAR.

| Compound Series | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| 2-Phenyl-2H-indazoles | Antiprotozoal (E. histolytica, G. intestinalis) | Electron-withdrawing groups (e.g., 4-Cl, 4-COOCH₃) on the 2-phenyl ring increase potency. | mdpi.com |

| Indazole-based fragments | FGFR Kinase Inhibition | Substitution of an indole with an indazole core creates a key hydrogen bond with the kinase hinge region (Ala564). | acs.org |

| Indazole-3-carboxamides | CRAC Channel Blockade | The specific regiochemistry of the 3-carboxamide linker is critical for activity; the reverse amide isomer is inactive. | |

| Indazole Arylsulfonamides | CCR4 Antagonism | Variation of the N1 substituent significantly impacts pharmacokinetic properties like oral absorption and clearance. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(p-Tolyl)-2H-indazole, and how can purity be ensured?

- Methodology : The compound can be synthesized via [3 + 2] dipolar cycloaddition of sydnones with arynes, achieving an 82% yield (hexane/EtOAc solvent system, column chromatography) . Alternatively, oxidative cross-dehydrogenative coupling (CDC) using tert-butyl peroxybenzoate (TBPB) enables regioselective C-3 acylation with aldehydes, yielding 79% for derivatives .

- Purity Verification : Confirm via TLC (Rf = 0.4 in 10% EtOAc/hexanes) , NMR (¹H NMR: δ 7.87–7.13 ppm for aromatic protons; 13C NMR: δ 148.38–21.19 ppm for carbons) , and HRMS (m/z 195.0917 [M + H]+) .

Q. How can spectroscopic data resolve structural ambiguities in this compound derivatives?

- Key Techniques :

- ¹H NMR : Distinct splitting patterns (e.g., dd at δ 7.87 ppm, J = 8.4 Hz) confirm aromatic substitution .

- IR Spectroscopy : Peaks at 1523 cm⁻¹ (C=N stretching) and 2859 cm⁻¹ (C-H bending of methyl groups) validate core structure .

- HRMS : Exact mass matching (e.g., 327.1495 [M + H]+ for acylated derivatives) ensures molecular formula accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective C-3 acylation of this compound under oxidative CDC conditions?

- Mechanistic Analysis : TBPB generates acyl radicals from aldehydes, which attack the electron-rich C-3 position of the indazole ring due to resonance stabilization by the p-tolyl group. Regioselectivity is confirmed by ¹H NMR coupling constants (e.g., J = 8.4 Hz for adjacent protons) . Computational studies (DFT) could further elucidate radical stabilization pathways.

Q. How do structural modifications at the N-2 and C-3 positions influence anti-angiogenic activity in indazole derivatives?

- Experimental Design : Synthesize analogs (e.g., 2-(4-methylbenzyl)-3-(4-methylphenyl)-2H-indazole) and evaluate using endothelial cell tube formation assays. Compare IC₅₀ values and docking studies (e.g., binding to VEGF receptors) .

- Data Interpretation : Derivatives with electron-donating groups (e.g., -OCH₃) show enhanced activity due to improved hydrophobic interactions .

Q. How can conflicting spectral data for this compound derivatives be reconciled across studies?

- Contradiction Analysis : Variations in ¹³C NMR shifts (e.g., δ 148.38 vs. δ 144.72 ppm for C-3) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or crystallographic packing . Validate via X-ray diffraction (e.g., monoclinic crystal system, P21/c space group for related indazoles) .

Methodological Recommendations

- Literature Review : Use PubMed and Scopus with keywords: "2H-indazole synthesis," "C-3 functionalization," and "anti-angiogenic indazoles" .

- Patent Searches : Explore the USPTO and Espacenet for CDC methodologies or indazole-based drug candidates .

- Collaboration : Engage crystallography labs for single-crystal X-ray analysis to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.